molecular formula C24H27O8 . Na B602381 Equilin 3-O-|A-D-Glucuronide Sodium Salt CAS No. 27610-12-4

Equilin 3-O-|A-D-Glucuronide Sodium Salt

Cat. No. B602381
CAS RN: 27610-12-4
M. Wt: 466.46
InChI Key:
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Description

Equilin 3-O-β-D-Glucuronide Sodium Salt is a metabolite with the molecular formula C24H27NaO8 and a molecular weight of 466.46 . It is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin .


Molecular Structure Analysis

The molecular structure of Equilin 3-O-β-D-Glucuronide Sodium Salt is complex. Its IUPAC name is sodium; (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[ (9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate . The compound has a molecular weight of 466.5 g/mol .


Physical And Chemical Properties Analysis

Equilin 3-O-β-D-Glucuronide Sodium Salt has a molecular weight of 466.5 g/mol . It has a hydrogen bond donor count of 3 .

Scientific Research Applications

Preservation and Stabilization of Biomarkers

Equilin 3-O-β-D-Glucuronide Sodium Salt, similar to other glucuronide conjugates, can be involved in the preservation and stabilization of biomarkers. For instance, studies on ethyl glucuronide (EtG), a biomarker for alcohol consumption, have shown that sodium azide used in sample tubes can prevent the degradation of EtG, thereby stabilizing the biomarker for accurate analysis (Luginbühl, Weinmann, & Al-Ahmad, 2017). This could be extrapolated to the stability of glucuronide conjugates like Equilin 3-O-β-D-Glucuronide.

Impact on Environmental Health

The release and treatment of conjugated estrogens, including glucuronide conjugates like Equilin 3-O-β-D-Glucuronide, have implications for environmental health. Research has investigated the occurrence and removal of various conjugated estrogens in livestock excreta, highlighting the environmental impact and the necessity for effective waste management strategies (Zhang et al., 2014).

Dairy Industry Applications

In the dairy industry, understanding the equilibrium of salts, including sodium salts in milk, is crucial. Research in this field has led to the development of models predicting salt equilibria, which are essential for preparing various dairy formulations (Mekmene, Le Graët, & Gaucheron, 2009). This kind of research may be applicable to understanding the interactions of compounds like Equilin 3-O-β-D-Glucuronide in similar contexts.

Drug Metabolism and Analysis

Equilin, a major component of Equilin 3-O-β-D-Glucuronide, is significant in drug metabolism studies, particularly in the context of hormone replacement therapy. Research has been conducted on the high-performance liquid chromatographic (HPLC) determination of equilin and related compounds in postmenopausal women's urine, demonstrating the importance of accurate analytical methods for understanding drug metabolism (Gatti et al., 2000).

Environmental Monitoring

Equilin and its conjugates have been implicated in environmental monitoring, especially concerning their impact on aquatic ecosystems. Studies have shown that certain estrogen compounds used in hormone replacement therapy can act as environmental contaminants (Miyagawa, Sato, & Iguchi, 2016).

Safety And Hazards

While handling Equilin 3-O-β-D-Glucuronide Sodium Salt, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3-5,10,14,16,18-21,23,26-28H,2,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,16+,18+,19+,20-,21+,23-,24+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCQARKDIGTAAQ-FWXKPSQYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C1CCC2=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[C@@H]1CCC2=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747708
Record name Sodium 17-oxoestra-1,3,5(10),7-tetraen-3-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Equilin 3-O-|A-D-Glucuronide Sodium Salt

CAS RN

27610-12-4
Record name Sodium 17-oxoestra-1,3,5(10),7-tetraen-3-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Equilin 3-O-|A-D-Glucuronide Sodium Salt
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Equilin 3-O-|A-D-Glucuronide Sodium Salt
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Equilin 3-O-|A-D-Glucuronide Sodium Salt
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Equilin 3-O-|A-D-Glucuronide Sodium Salt
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Equilin 3-O-|A-D-Glucuronide Sodium Salt
Reactant of Route 6
Equilin 3-O-|A-D-Glucuronide Sodium Salt

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